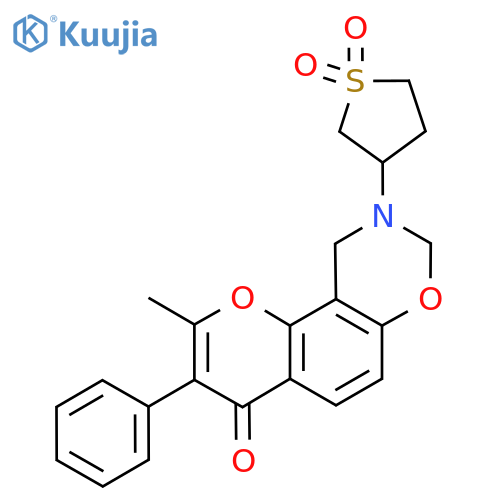Cas no 946235-87-6 (3-{2-methyl-4-oxo-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-9-yl}-1lambda6-thiolane-1,1-dione)
3-{2-メチル-4-オキソ-3-フェニル-4H,8H,9H,10H-クロメノ[8,7-e][1,3]オキサジン-9-イル}-1λ6-チオラン-1,1-ジオンは、複雑な複素環構造を有する有機化合物です。この化合物は、クロメン骨格とオキサジン環が融合した特徴的な構造を持ち、さらにチオラン-1,1-ジオン基が結合しています。その特異な分子設計により、高い安定性と選択的反応性を示すことが期待されます。特に、医薬品中間体や機能性材料の合成において、ユニークな骨格構造を提供する可能性があります。分子内に複数の官能基を有することから、多様な化学修飾が可能であり、創薬研究や材料科学分野での応用が注目されています。

946235-87-6 structure
商品名:3-{2-methyl-4-oxo-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-9-yl}-1lambda6-thiolane-1,1-dione
3-{2-methyl-4-oxo-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-9-yl}-1lambda6-thiolane-1,1-dione 化学的及び物理的性質
名前と識別子
-
- 3-{2-methyl-4-oxo-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-9-yl}-1lambda6-thiolane-1,1-dione
- 9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- AKOS016328696
- 946235-87-6
- F5031-0155
- AKOS002297676
- 9-(1,1-dioxothiolan-3-yl)-2-methyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
-
- インチ: 1S/C22H21NO5S/c1-14-20(15-5-3-2-4-6-15)21(24)17-7-8-19-18(22(17)28-14)11-23(13-27-19)16-9-10-29(25,26)12-16/h2-8,16H,9-13H2,1H3
- InChIKey: CIVUAQJCRPXSFQ-UHFFFAOYSA-N
- ほほえんだ: S1(CCC(C1)N1COC2C=CC3C(C(C4C=CC=CC=4)=C(C)OC=3C=2C1)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 411.11404394g/mol
- どういたいしつりょう: 411.11404394g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 2
- 複雑さ: 795
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 81.3Ų
3-{2-methyl-4-oxo-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-9-yl}-1lambda6-thiolane-1,1-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5031-0155-3mg |
3-{2-methyl-4-oxo-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl}-1lambda6-thiolane-1,1-dione |
946235-87-6 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5031-0155-4mg |
3-{2-methyl-4-oxo-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl}-1lambda6-thiolane-1,1-dione |
946235-87-6 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5031-0155-40mg |
3-{2-methyl-4-oxo-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl}-1lambda6-thiolane-1,1-dione |
946235-87-6 | 40mg |
$140.0 | 2023-09-10 | ||
| Life Chemicals | F5031-0155-20mg |
3-{2-methyl-4-oxo-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl}-1lambda6-thiolane-1,1-dione |
946235-87-6 | 20mg |
$99.0 | 2023-09-10 | ||
| Life Chemicals | F5031-0155-10μmol |
3-{2-methyl-4-oxo-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl}-1lambda6-thiolane-1,1-dione |
946235-87-6 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5031-0155-10mg |
3-{2-methyl-4-oxo-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl}-1lambda6-thiolane-1,1-dione |
946235-87-6 | 10mg |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5031-0155-75mg |
3-{2-methyl-4-oxo-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl}-1lambda6-thiolane-1,1-dione |
946235-87-6 | 75mg |
$208.0 | 2023-09-10 | ||
| Life Chemicals | F5031-0155-5mg |
3-{2-methyl-4-oxo-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl}-1lambda6-thiolane-1,1-dione |
946235-87-6 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5031-0155-2μmol |
3-{2-methyl-4-oxo-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl}-1lambda6-thiolane-1,1-dione |
946235-87-6 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5031-0155-1mg |
3-{2-methyl-4-oxo-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl}-1lambda6-thiolane-1,1-dione |
946235-87-6 | 1mg |
$54.0 | 2023-09-10 |
3-{2-methyl-4-oxo-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-9-yl}-1lambda6-thiolane-1,1-dione 関連文献
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
946235-87-6 (3-{2-methyl-4-oxo-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-9-yl}-1lambda6-thiolane-1,1-dione) 関連製品
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量